Tirilazad mesylate
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Overview
Description
Tirilazad mesylate is a non-glucocorticoid, 21-aminosteroid that inhibits lipid peroxidation. It was developed to provide neuroprotective effects in conditions such as ischemic stroke, traumatic brain injury, spinal cord injury, and subarachnoid hemorrhage. The compound is known for its ability to scavenge free radicals and protect cellular membranes from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tirilazad mesylate involves the modification of the steroid molecule to remove glucocorticoid side effects and enhance free radical scavenging properties. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the structure was optimized to enhance its antioxidant capabilities .
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in public literature. The compound is produced under controlled conditions to ensure its purity and efficacy for clinical use .
Chemical Reactions Analysis
Types of Reactions: Tirilazad mesylate primarily undergoes antioxidant reactions, specifically inhibiting lipid peroxidation. This process involves the scavenging of free radicals that would otherwise attack cell membrane lipids .
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include iron-dependent lipid peroxidation inhibitors and free radical scavengers. The compound’s antioxidant properties are enhanced under conditions that promote the stabilization of cellular membranes .
Major Products Formed: The major products formed from the reactions involving this compound are stabilized cellular membranes and reduced levels of lipid peroxides. This results in decreased oxidative damage and improved cellular function .
Scientific Research Applications
Tirilazad mesylate has been extensively studied for its neuroprotective effects. It has shown promise in reducing vasospasm following subarachnoid hemorrhage and decreasing infarct size in focal cerebral ischemia . The compound has been used in clinical trials for conditions such as spinal cord injury, traumatic brain injury, and ischemic stroke . Its ability to inhibit lipid peroxidation makes it a valuable tool in research focused on oxidative stress and neuroprotection .
Mechanism of Action
The mechanism of action of tirilazad mesylate is rooted in its ability to inhibit lipid peroxidation. This destructive process occurs when free radicals attack cell membrane lipids. As a potent antioxidant, this compound scavenges these free radicals, thereby protecting cellular membranes and mitochondrial function . The compound’s molecular targets include cellular membranes and mitochondrial structures, where it exerts its protective effects by stabilizing these components and preventing oxidative damage .
Comparison with Similar Compounds
Tirilazad mesylate is part of a class of compounds known as 21-aminosteroids. Similar compounds include methylprednisolone and dexamethasone, which are also used for their anti-inflammatory and neuroprotective properties. this compound is unique in that it lacks glucocorticoid activity, reducing the risk of side effects associated with glucocorticoids . Other similar compounds include U74006 and U89678, which share similar antioxidant properties but differ in their specific applications and efficacy .
Conclusion
This compound is a potent neuroprotective agent with significant applications in the treatment of neurological disorders. Its ability to inhibit lipid peroxidation and protect cellular membranes makes it a valuable tool in both clinical and research settings. While similar compounds exist, this compound’s unique properties and reduced side effects make it a standout option in the field of neuroprotection.
Properties
CAS No. |
110101-67-2 |
---|---|
Molecular Formula |
C39H56N6O5S |
Molecular Weight |
721.0 g/mol |
IUPAC Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid |
InChI |
InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1 |
InChI Key |
HPZOOQSXPMEJBV-ODCFVKFUSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Key on ui other cas no. |
110101-67-2 |
Related CAS |
111793-42-1 (mesylate:hydrate) 110101-66-1 (Parent) 75-75-2 (Parent) |
Synonyms |
21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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